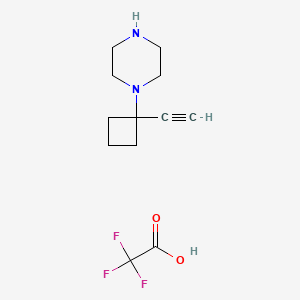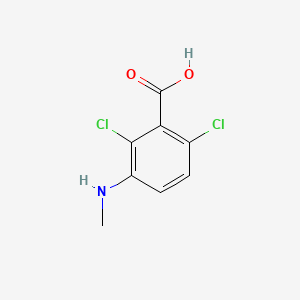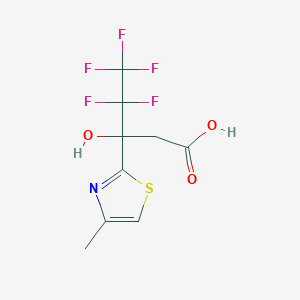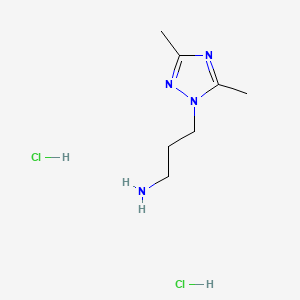
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with other functional groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various triazole derivatives[3][3].
科学的研究の応用
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as potential anticancer and antifungal agents.
Agriculture: The compound is explored for its potential as a plant growth regulator and pesticide.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as energetic materials.
作用機序
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another similar compound with a ketone group.
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride lies in its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H16Cl2N4 |
|---|---|
分子量 |
227.13 g/mol |
IUPAC名 |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N4.2ClH/c1-6-9-7(2)11(10-6)5-3-4-8;;/h3-5,8H2,1-2H3;2*1H |
InChIキー |
UIZOMWIXEQACJA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C)CCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



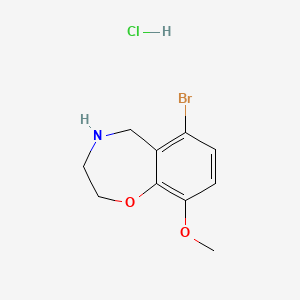
![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)

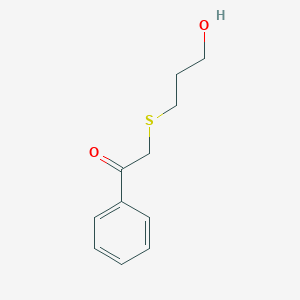
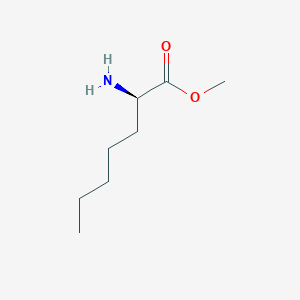
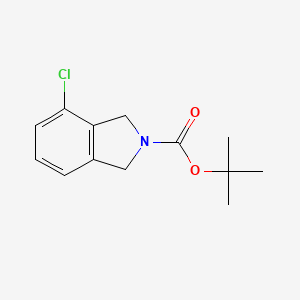
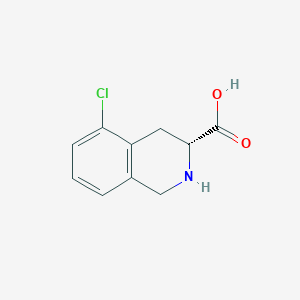
![2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492592.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)
